3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)propanamide, also known as 3-(2-amino-6-oxo-1H-purin-7-yl)propanamide, is a purine derivative that plays a significant role in biochemical research and pharmaceutical applications. This compound is characterized by its unique structure that combines a purine base with a propanamide side chain, which contributes to its biological activity and potential therapeutic uses.
This compound can be synthesized from guanine or its derivatives, which are widely available in chemical supply sources. Its synthesis involves several steps, utilizing various reagents and conditions to achieve the desired product.
3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)propanamide belongs to the class of purine derivatives. Purines are essential components of nucleic acids and play crucial roles in cellular metabolism and signaling.
The synthesis of 3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)propanamide typically involves the following steps:
In an industrial setting, optimizing the synthetic route is crucial for maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis methods may be utilized for efficiency.
The molecular formula for 3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)propanamide is , with a molecular weight of .
Property | Value |
---|---|
CAS Number | 98287-31-1 |
IUPAC Name | 3-(2-amino-6-oxo-1H-purin-7-yl)propanamide |
InChI | InChI=1S/C8H10N6O2/c9-4(15)1... |
InChI Key | UZLPIWZSQHPHMQ-UHFFFAOYSA-N |
Canonical SMILES | C1=NC2=C(N1CCC(=O)N)C(=O)NC(=N2)N |
The compound features a purine ring system fused with a propanamide group, contributing to its biological properties.
3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)propanamide can undergo various chemical reactions:
Reaction Type | Reagents |
---|---|
Oxidation | Hydrogen peroxide, potassium permanganate |
Reduction | Sodium borohydride, lithium aluminum hydride |
Substitution | Halides, amines, alcohols |
The specific products formed depend on the reagents and conditions used during these reactions.
The mechanism of action for 3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)propanamide involves interactions with molecular targets such as enzymes and nucleic acids.
The compound is typically a crystalline solid at room temperature. Its solubility varies depending on the solvent used but is generally soluble in polar solvents like water and DMSO.
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified in sources |
Boiling Point | Not specified in sources |
Solubility | Soluble in water and DMSO |
The stability of the compound under various conditions is crucial for its applications in research and pharmaceuticals.
3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)propanamide has several important applications:
This compound's versatility makes it a valuable asset in both research settings and practical applications within the pharmaceutical industry.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1